Methyl 2-benzylisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-benzylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-7-8-15-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
FPUBMFYWHUGCAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Benzylisonicotinate
Established Synthetic Routes to Methyl 2-benzylisonicotinate
A notable method for the introduction of alkyl groups onto the pyridine (B92270) ring involves the photochemical reaction of N-alkoxypyridinium salts. researchgate.netrsc.org These salts can serve as precursors to radical species under visible-light-mediated conditions. researchgate.net The general mechanism often involves a photoinduced electron transfer to the N-alkoxypyridinium salt, which leads to the cleavage of the N-O bond and the formation of an alkoxyl radical. acs.org This reactive intermediate can then participate in further reactions to achieve the functionalization of the pyridine ring.
In a process relevant to the synthesis of this compound, a photochemical benzylation of ethyl isonicotinate (B8489971) has been described. beilstein-journals.org This suggests a viable pathway where a suitable N-alkoxypyridinium derivative of methyl isonicotinate could react with a benzyl (B1604629) radical source, such as toluene, under photochemical conditions. The process is initiated by light, which promotes the formation of radical intermediates that subsequently lead to the formation of the C-C bond between the benzyl group and the pyridine ring. researchgate.net The reaction can be influenced by the presence of photocatalysts, which facilitate the necessary single-electron transfer (SET) processes under mild conditions. researchgate.net
The general strategy relies on the redox-active nature of pyridinium (B92312) salts, which allows them to act as precursors for radical generation. researchgate.net The photochemistry of N-alkoxyheteroarenium salts is a complex field, with outcomes dependent on substituents and reaction conditions. scispace.com However, the formation of an N-oxyl radical cation upon irradiation is a key step, which can abstract a hydrogen atom to generate the required alkyl radical for the C-H functionalization of the heteroarene. semanticscholar.org
The direct synthesis of 2-substituted pyridine esters often involves cross-coupling reactions, the efficiency of which is highly dependent on the optimization of various reaction parameters. While specific optimization data for the direct synthesis of this compound is not extensively detailed, the principles can be extrapolated from established methodologies like the Suzuki-Miyaura and Negishi cross-coupling reactions, which are widely used for forming C-C bonds on heterocyclic scaffolds. numberanalytics.comorganic-chemistry.org
The optimization of such a reaction typically involves a systematic screening of catalysts, ligands, bases, and solvents to maximize yield and selectivity. researchgate.netchemistryviews.org For instance, in a palladium-catalyzed cross-coupling, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. numberanalytics.combucknell.edu Electron-rich and bulky ligands often improve reaction outcomes by promoting oxidative addition and preventing side reactions. bucknell.edu
The following table illustrates typical parameters that are varied during the optimization of a cross-coupling reaction for the synthesis of functionalized pyridines.
| Parameter | Variations | Desired Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | High turnover number, stability |
| Ligand | SPhos, RuPhos, PCyp₃ | Increased yield, selectivity, stability of catalytic species |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Efficient transmetalation, minimal side reactions |
| Solvent | Toluene, Dioxane, THF, DMF | Good solubility of reactants, optimal reaction temperature |
| Temperature | Room Temperature to 120 °C | Complete conversion, minimal decomposition |
| Reactant Ratio | 1:1 to 1:1.5 (Aryl Halide:Coupling Partner) | Maximize yield of desired product |
This table presents a generalized set of parameters for the optimization of cross-coupling reactions, based on common practices in synthetic organic chemistry. Specific values would be determined experimentally for the synthesis of this compound.
Modern approaches to reaction optimization utilize techniques like Design of Experiments (DoE) and high-throughput screening, often aided by machine learning algorithms, to efficiently navigate the large parameter space and identify the most robust and high-yielding conditions. researchgate.netchemistryviews.orgrsc.org
Alternative Synthetic Strategies for Isonicotinate Esters and Related Pyridine Derivatives
Beyond direct functionalization, several alternative strategies exist for the synthesis of substituted isonicotinate esters and pyridine derivatives. These methods often involve building the pyridine ring from acyclic precursors or modifying existing pyridine systems through different chemical transformations.
One classical approach is the Hantzsch dihydropyridine (B1217469) synthesis , which can be followed by an oxidation step to yield the pyridine ring. beilstein-journals.org This multicomponent reaction offers a convergent route to highly substituted pyridines. Another established method is the Bohlmann-Rahtz pyridine synthesis , which constructs trisubstituted pyridines from an enamine and an ethynyl (B1212043) ketone in a one-step process involving Michael addition followed by cyclodehydration. beilstein-journals.org
Modern cross-coupling reactions provide a versatile platform for introducing a wide array of substituents onto a pre-formed pyridine ring. For instance, Suzuki-Miyaura coupling (using organoboron reagents) and Negishi coupling (using organozinc reagents) are powerful tools for C-C bond formation. numberanalytics.comorganic-chemistry.org A general route to methyl 2-substituted isonicotinates can involve the coupling of methyl 2-chloroisonicotinate with an appropriate organometallic reagent. google.comgoogle.com
Flow chemistry has also emerged as a powerful technique for the synthesis of pyridine derivatives. numberanalytics.com Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability compared to traditional batch processes. beilstein-journals.orgresearchgate.netnih.gov For example, the N-oxidation of pyridines and the synthesis of imidazo[1,2-a]pyridines have been successfully implemented in flow systems. nih.govorganic-chemistry.org
Green Chemistry Principles in Methyl Isonicotinate Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, using less hazardous substances, and minimizing energy consumption. tandfonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of isonicotinic acid.
One key area of focus is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govrsc.orgoatext.com This technique has been successfully applied to the synthesis of various heterocyclic structures. nih.govresearchgate.net
Another green approach is the use of sonication (ultrasound) to promote reactions. Both microwave irradiation and sonication have been employed for the synthesis of Schiff's bases of isonicotinic acid hydrazide, offering significant advantages over conventional heating methods. researchgate.nettandfonline.com These methods often allow for the use of greener solvents, such as water, and can sometimes be performed under solvent-free conditions. researchgate.netscispace.comtandfonline.comoatext.com
The following table compares conventional synthesis with greener alternatives for a related isonicotinic acid derivative synthesis. researchgate.nettandfonline.com
| Method | Reaction Time | Solvent | Catalyst | Yield |
| Conventional (Reflux) | 360–420 min | Ethanol (B145695) | Glacial Acetic Acid | ~70-80% |
| Microwave Irradiation | 2-5 min | Water | None | ~85-95% |
| Sonication | 15-30 min | Water | None | ~80-90% |
| Stirring at Room Temp. | 40-80 min | Water | None | ~75-85% |
This table is based on data for the synthesis of Schiff's bases of isonicotinic acid hydrazide and illustrates the benefits of green chemistry techniques. researchgate.nettandfonline.com
Furthermore, the use of recyclable catalysts and performing reactions in sustainable media like polyethylene (B3416737) glycol (PEG) are other green strategies that have been applied to the synthesis of isonicotinic acid derivatives. bme.hu The development of flow chemistry processes also aligns with green chemistry principles by improving energy efficiency and process safety. numberanalytics.comorganic-chemistry.org
Advanced Spectroscopic and Structural Characterization of Methyl 2 Benzylisonicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within Methyl 2-benzylisonicotinate can be established.
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The experimental ¹H NMR spectrum for this compound has been reported and allows for the assignment of each proton signal. nih.gov The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons of the pyridine (B92270) and benzyl (B1604629) rings, as well as the aliphatic methylene (B1212753) and methyl protons. nih.gov
The reported chemical shifts (δ) in parts per million (ppm) are as follows: a singlet for the methyl ester protons (3H), a singlet for the benzylic methylene protons (2H), a multiplet for the five protons of the phenyl ring, and distinct signals for the three protons on the pyridine ring. nih.gov The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the methyl ester, benzyl group, and the substituted pyridine core.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Pyridine-H6 | 8.70 | Doublet (d) | 1H |
| Pyridine-H5 | 7.66 | Doublet of Doublets (dd) | 1H |
| Pyridine-H3 | 7.69 | Doublet (d) | 1H |
| Phenyl-H (H2', H3', H4', H5', H6') | 7.19 - 7.34 | Multiplet (m) | 5H |
| Benzyl-CH₂ | 4.22 | Singlet (s) | 2H |
| Ester-OCH₃ | 3.91 | Singlet (s) | 3H |
Table 1: Experimental ¹H NMR data for this compound in CDCl₃. nih.gov
The predicted chemical shifts would include signals for the ester carbonyl carbon (around 165 ppm), several quaternary and methine carbons in the aromatic region (120-160 ppm) corresponding to the pyridine and phenyl rings, a signal for the benzylic methylene carbon (around 45 ppm), and a signal for the methyl ester carbon (around 53 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Carbon Type |
| C=O (Ester) | ~165 | Quaternary |
| C2 (Pyridine) | ~160 | Quaternary |
| C6 (Pyridine) | ~150 | CH |
| C4 (Pyridine) | ~145 | Quaternary |
| C1' (Phenyl) | ~139 | Quaternary |
| C2'/C6' (Phenyl) | ~129 | CH |
| C3'/C5' (Phenyl) | ~128 | CH |
| C4' (Phenyl) | ~126 | CH |
| C5 (Pyridine) | ~123 | CH |
| C3 (Pyridine) | ~121 | CH |
| O-CH₃ (Ester) | ~53 | CH₃ |
| Benzyl-CH₂ | ~45 | CH₂ |
Table 2: Predicted ¹³C NMR chemical shifts for this compound based on analogous structures. rsc.orgnih.gov
Two-dimensional (2D) NMR experiments are critical for unambiguously assembling the molecular structure by revealing correlations between nuclei. researchgate.netipb.pt
COSY (Correlation Spectroscopy) : A theoretical COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity of the protons within the phenyl ring and within the pyridine ring. For example, the H5 proton of the pyridine ring would show cross-peaks to both H3 and H6. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. ipb.pt An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum (Table 1) to its corresponding carbon signal in the ¹³C NMR spectrum (Table 2). For example, the methylene proton signal at 4.22 ppm would show a cross-peak to the methylene carbon signal around 45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule. nih.gov Key expected correlations for this compound would include:
A cross-peak between the benzylic CH₂ protons (δ 4.22) and the C2 and C3 carbons of the pyridine ring, as well as the C1' carbon of the phenyl ring, confirming the benzyl group's position.
A correlation between the methyl ester protons (δ 3.91) and the ester carbonyl carbon (δ ~165), confirming the methyl ester functionality.
Correlations from the pyridine protons (H3, H5) to the ester carbonyl carbon, linking the ester group to the pyridine C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could confirm the substitution pattern by showing a spatial correlation between the benzylic CH₂ protons and the H3 proton of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₃NO₂), the theoretical exact mass can be calculated. The ability of HRMS to provide an experimental mass that matches this theoretical value to within a few parts per million (ppm) would serve as definitive confirmation of the compound's molecular formula.
Molecular Formula : C₁₄H₁₃NO₂
Calculated Monoisotopic Mass : 227.09463 Da
Expected [M+H]⁺ ion : 228.10191 Da
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and the analysis of the resulting product ions. libretexts.org This provides valuable information about the compound's structure by revealing its weakest bonds and most stable fragments.
For this compound, a plausible fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) would involve characteristic cleavages. The most prominent fragmentation is often the cleavage of the benzylic bond, leading to the formation of a highly stable tropylium (B1234903) ion.
[M+H]⁺ → [C₇H₇]⁺ : The most characteristic fragmentation would be the loss of the methyl isonicotinate (B8489971) radical to form the benzyl cation, which rearranges to the very stable tropylium ion at m/z 91 . youtube.com This is often the base peak in the spectrum of benzyl-containing compounds.
[M+H]⁺ → [M - ·OCH₃]⁺ : Loss of a methoxy (B1213986) radical from the ester group would result in an acylium ion at m/z 196 .
[M+H]⁺ → [M - ·COOCH₃]⁺ : Cleavage of the entire ester group would lead to a fragment at m/z 168 , corresponding to the 2-benzylpyridine (B1664053) cation.
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragment Name |
| 228 | [C₁₄H₁₃NO₂ + H]⁺ | Molecular Ion ([M+H]⁺) |
| 196 | [C₁₃H₁₀NO]⁺ | Acylium ion (Loss of ·OCH₃) |
| 168 | [C₁₂H₁₀N]⁺ | 2-Benzylpyridine cation (Loss of ·COOCH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Table 3: Predicted major fragments in the MS/MS spectrum of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly sensitive analytical technique for assessing the purity of chemical compounds and analyzing complex mixtures. creative-proteomics.comresearchgate.net This hybrid method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. creative-proteomics.com
In the context of this compound, LC-MS is instrumental in verifying the compound's integrity after synthesis. The process involves introducing a solution of the compound into the LC system, where it passes through a column packed with a stationary phase. The differential interactions of this compound and any potential impurities with the stationary phase lead to their separation. As the separated components elute from the column, they are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum. The resulting data is typically presented as a chromatogram, where the x-axis represents retention time and the y-axis represents signal intensity. A pure sample of this compound will ideally show a single, sharp peak at a characteristic retention time. The mass spectrum corresponding to this peak will exhibit a prominent ion corresponding to the molecular weight of the compound, confirming its identity.
The presence of additional peaks in the chromatogram would indicate impurities. By analyzing the mass spectra of these impurity peaks, it is often possible to identify their molecular weights and, consequently, their potential structures. This information is crucial for optimizing reaction conditions to minimize byproduct formation and for ensuring the synthesized material meets the required purity standards for subsequent applications. nih.gov For quantitative analysis, the area under the peak of this compound can be correlated to its concentration, allowing for precise determination of its purity. creative-proteomics.com
| LC-MS Parameter | Typical Conditions for Small Molecule Analysis | Purpose |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) lcms.cz | Separates the target compound from impurities based on polarity. |
| Mobile Phase | Gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) lcms.cz | Elutes the compounds from the column. |
| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the eluting compounds for mass analysis. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on their mass-to-charge ratio. |
| Detection Mode | Positive or negative ion mode | Depends on the chemical nature of the analyte to achieve optimal sensitivity. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a cornerstone technique for identifying the functional groups present within a molecule. copbela.org This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Infrared (IR) Spectroscopy
An infrared spectrum of this compound provides a unique "fingerprint" that is invaluable for its structural confirmation. docbrown.info The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks in the spectrum can be assigned to the vibrations of particular functional groups within the molecule.
For this compound, the key functional groups are the ester, the pyridine ring, and the benzyl group. The IR spectrum would be expected to show characteristic absorption bands for these moieties. The carbonyl (C=O) stretching vibration of the ester group is one of the most prominent and easily identifiable peaks, typically appearing in the region of 1735-1750 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will also produce strong bands, usually in the 1300-1000 cm⁻¹ range. core.ac.uk
The aromatic rings (both the pyridine and the phenyl group of the benzyl substituent) will exhibit several characteristic absorptions. C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-H out-of-plane bending vibrations, which appear in the 900-690 cm⁻¹ range, can provide information about the substitution pattern of the aromatic rings. copbela.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1735-1750 libretexts.org |
| Ester (C-O) | Stretch | 1300-1000 core.ac.uk |
| Aromatic C-H | Stretch | > 3000 vscht.cz |
| Aromatic C=C | Stretch | 1600-1450 vscht.cz |
| Aliphatic C-H (-CH₂-) | Stretch | < 3000 spectroscopyonline.com |
| Aromatic C-H | Out-of-plane bend | 900-690 copbela.org |
Electronic Absorption Spectroscopy: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are typically conjugated π-systems. libretexts.org
For this compound, the primary chromophores are the pyridine ring and the phenyl group of the benzyl substituent. The UV-Visible spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol, will show absorption bands corresponding to π → π* and n → π* transitions. rsc.org
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π bonding to π antibonding | < 300 nm | High |
| n → π | Non-bonding to π antibonding | > 280 nm | Low |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
To perform X-ray crystallography on this compound, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. nih.gov The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. nih.gov The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, leading to a detailed molecular model.
The crystal structure of this compound would reveal the planarity of the pyridine and phenyl rings, the conformation of the ester group, and the relative orientation of the benzyl group with respect to the pyridine ring. This information is crucial for understanding intermolecular interactions in the solid state, such as stacking interactions between the aromatic rings, which can influence the crystal packing and physical properties of the compound.
| Structural Parameter | Information Provided |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Unit Cell Dimensions | The dimensions of the repeating unit in the crystal lattice. mdpi.com |
| Crystal Packing | The arrangement of molecules within the crystal lattice. |
Chiroptical Spectroscopy for Enantiomeric Purity (if chiral forms are synthesized or investigated)
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the methylene bridge of the benzyl group, then the resulting enantiomers would need to be characterized for their enantiomeric purity. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are essential for this purpose.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit an ECD signal. For a chiral derivative of this compound, each enantiomer would produce an ECD spectrum that is a mirror image of the other. The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, ECD can be used as a sensitive method to determine the enantiomeric purity of a chiral synthesis product. nih.gov The synthesis of enantiomerically pure compounds is often achieved through asymmetric synthesis, which may involve the use of chiral auxiliaries or catalysts. sigmaaldrich.comnih.gov
| Technique | Principle | Application for Chiral this compound Derivative |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. nih.gov | Determination of enantiomeric excess and absolute configuration. |
Reactivity and Transformation Pathways of Methyl 2 Benzylisonicotinate
Hydrogenation and Reduction Reactions
The pyridine (B92270) ring of Methyl 2-benzylisonicotinate is susceptible to hydrogenation, leading to the formation of corresponding piperidine (B6355638) derivatives, which are significant structural motifs in many biologically active compounds.
Catalytic Hydrogenation to Piperidine Derivatives
The conversion of pyridine derivatives to piperidines is a well-established transformation, often accomplished through catalytic hydrogenation. mdpi.comasianpubs.org A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this purpose. asianpubs.org For the hydrogenation of this compound, heterogeneous catalysts like Platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst, can be employed. The reaction is typically carried out in a protic solvent such as glacial acetic acid under hydrogen pressure. asianpubs.orgasianpubs.org
The use of different catalytic systems can influence the reaction conditions and outcomes. For instance, rhodium on carbon has been used for hydrogenations at lower atmospheric pressures, while ruthenium dioxide may require higher temperatures and pressures. asianpubs.org The presence of substituents on the pyridine ring, such as the methyl ester and benzyl (B1604629) groups in this compound, can influence the reaction's efficiency and selectivity. Acidic conditions are often preferred for the selective reduction of the heterocyclic ring over the aryl substituent. asianpubs.org
Table 1: Representative Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Notes |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Glacial Acetic Acid, Room Temperature | A mild and effective catalyst for various substituted pyridines. asianpubs.orgasianpubs.org |
| Ru(II) Complexes | H₂, various solvents | Can be used for asymmetric hydrogenation to achieve stereoselectivity. mdpi.com |
| Rh(I) Complexes | H₂, various solvents | Effective for asymmetric hydrogenation, sometimes with lower impurity formation. mdpi.com |
| Raney-Ni | H₂, various solvents | A common catalyst for the reduction of pyridinium (B92312) salts. mdpi.com |
Mechanistic Investigations of Hydrogenation and Stereochemical Outcomes
The mechanism of catalytic hydrogenation of pyridines generally involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. For a molecule like this compound, the presence of two substituents on the pyridine ring introduces considerations of stereochemistry in the resulting piperidine.
The hydrogenation process can lead to the formation of cis or trans isomers with respect to the substituents on the newly formed piperidine ring. The stereochemical outcome is influenced by several factors, including the choice of catalyst, the solvent, and the reaction conditions. For example, the use of acidified PtO₂ has been reported to favor the formation of cis-piperidine derivatives in some cases. asianpubs.org
Mechanistic studies on related systems provide insights into the potential pathways. For instance, in the hydrogenation of formamides, a proposed mechanism involves a hemiaminal intermediate. researchgate.net While not directly analogous, this highlights the potential for complex intermediate formation during the reduction of nitrogen-containing heterocycles. The stereoselectivity of the reaction is often governed by the steric hindrance posed by the substituents, which dictates the face of the pyridine ring that preferentially adsorbs onto the catalyst surface. The use of chiral catalysts, such as certain Rh(I) and Ru(II) complexes, can be employed to achieve enantioselective asymmetric hydrogenation, leading to specific stereoisomers. mdpi.com
Reactions Involving the Ester Functionality
The methyl ester group of this compound is a key functional handle that allows for a variety of chemical transformations.
Transesterification Reactions with Diverse Alcohols
Transesterification is a fundamental reaction in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net This reaction can be catalyzed by acids, bases, or specific organometallic or enzymatic catalysts. researchgate.netorganic-chemistry.org For this compound, transesterification allows for the synthesis of a library of different esters by reacting it with various alcohols.
Under basic conditions, the reaction is typically initiated by an alkoxide, which acts as a nucleophile attacking the carbonyl carbon of the ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com A variety of catalysts have been developed for transesterification, including N-heterocyclic carbenes (NHCs) and metal clusters, which can operate under mild conditions. organic-chemistry.org
Table 2: Conditions for Transesterification of this compound
| Condition | Catalyst/Reagent | Mechanism |
| Basic | Sodium alkoxide (e.g., NaOR') in the corresponding alcohol (R'OH) | Nucleophilic addition-elimination. masterorganicchemistry.com |
| Acidic | Strong acid (e.g., H₂SO₄) in the desired alcohol (R'OH) | Protonation followed by nucleophilic attack. masterorganicchemistry.com |
| Organocatalytic | N-Heterocyclic Carbene (NHC) | Enhances the nucleophilicity of the alcohol. organic-chemistry.org |
Hydrolysis Pathways (Acidic and Basic Conditions)
Hydrolysis of the ester group in this compound yields 2-benzylisonicotinic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis: This reaction is the reverse of Fischer esterification. It is an equilibrium process that is typically driven to completion by using a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Basic Hydrolysis (Saponification): This process is irreversible and involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction produces the carboxylate salt of 2-benzylisonicotinic acid and methanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.orgchemspider.com
Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
One common reaction is quaternization , where the nitrogen atom attacks an alkylating agent, such as an alkyl halide, to form a pyridinium salt. mostwiedzy.plmdpi.com The reaction conditions, such as temperature and reaction time, can be influenced by the reactivity of the alkylating agent and steric factors on the pyridine ring. mostwiedzy.plmdpi.com For this compound, quaternization would result in the formation of an N-alkyl-2-benzyl-4-(methoxycarbonyl)pyridinium salt. The steric hindrance from the benzyl group at the 2-position could potentially influence the rate of this reaction compared to less substituted pyridines. mdpi.com
Another potential transformation is N-oxidation , which would involve reacting this compound with an oxidizing agent like a peroxy acid (e.g., m-CPBA) to form the corresponding N-oxide. This transformation introduces a new site of reactivity in the molecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzyl and Pyridine Rings
The presence of two distinct aromatic systems in this compound—the benzyl ring and the pyridine ring—leads to differential reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgquora.com This deactivation is further enhanced by the methyl ester group at the 4-position. Consequently, electrophilic attack on the pyridine ring of this compound is expected to be significantly less favorable than on the benzyl ring. When forced under harsh conditions, electrophilic substitution on a pyridine ring typically occurs at the 3- and 5-positions, as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgaklectures.com
In contrast, the benzyl group is an activating substituent for electrophilic aromatic substitution on its attached phenyl ring. The methylene (B1212753) bridge allows for stabilization of the intermediate carbocation (arenium ion) through hyperconjugation. Therefore, the benzyl ring is the preferred site for electrophilic attack. The benzyl group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methylene group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Activating/Deactivating Group(s) | Predicted Position of Substitution | Reactivity Relative to Benzene |
| Pyridine Ring | Nitrogen atom, Methyl ester group | 3- and 5-positions | Strongly Deactivated |
| Benzyl Ring | Benzyl group (CH₂-Py) | ortho- and para-positions | Activated |
Nucleophilic Aromatic Substitution:
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). numberanalytics.com This reactivity is particularly pronounced at the positions ortho and para to the nitrogen atom, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen. numberanalytics.comrsc.org In this compound, the 2-position is occupied by the benzyl group. Therefore, nucleophilic attack would be directed to the remaining ortho position (position 3) and the para position (position 5 is not available).
Conversely, the electron-rich benzyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions.
Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound
| Aromatic Ring | Activating/Deactivating Group(s) | Predicted Position of Substitution | Reactivity |
| Pyridine Ring | Nitrogen atom | 3-position | Activated |
| Benzyl Ring | - | No reaction expected | Deactivated |
Radical Reactions and Associated Mechanistic Studies
The structural motifs within this compound suggest potential for participation in radical reactions. The benzyl group can readily form a resonance-stabilized benzyl radical upon homolytic cleavage of a C-H bond of the methylene bridge. numberanalytics.com This stability makes the benzylic position a prime target for radical abstraction or addition reactions.
Studies on related compounds have shown that benzyl radicals can be generated through various methods, including photolysis, thermolysis, and redox reactions. numberanalytics.com Once formed, these radicals can participate in a variety of transformations, such as coupling reactions and additions to unsaturated systems. numberanalytics.com
Furthermore, the pyridine moiety can also be involved in radical reactions. Pyridinium salts, which can be formed by N-alkylation of the pyridine nitrogen, are known to be excellent radical precursors. whiterose.ac.uknih.govchemrxiv.org For instance, visible-light-mediated processes can generate benzylic radicals from benzylic pyridinium salts. whiterose.ac.uk While this compound itself is not a pyridinium salt, the pyridine nitrogen can be quaternized to facilitate such radical transformations. The addition of alkyl radicals to N-methoxypyridinium salts has been shown to be a highly efficient process. nih.govchemrxiv.org
Mechanistic studies on similar systems suggest that radical reactions involving the benzyl group would likely proceed via the stable benzyl radical intermediate. rsc.org For the pyridine ring, radical addition is also a possibility, with the regioselectivity influenced by the substituents present.
Other Significant Chemical Transformations and Derivatizations
Beyond substitution and radical reactions, this compound can undergo other chemical transformations, primarily involving the ester functionality and the pyridine nitrogen.
The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-benzylisonicotinic acid. This carboxylic acid can then be converted to a variety of other derivatives, such as amides, acid chlorides, or other esters.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile. It can be alkylated to form a quaternary pyridinium salt. As mentioned previously, this transformation can be a precursor to radical reactions. whiterose.ac.uknih.govchemrxiv.org
Derivatization of the core structure of methyl isonicotinate (B8489971) has been employed for various purposes. For example, it can be used in the preparation of photosensitizers for dye-sensitized solar cells and in the synthesis of luminophores for metal-organic frameworks. sigmaaldrich.com While specific derivatization studies on this compound are not widely reported, the known chemistry of isonicotinates and benzylpyridines suggests a wide range of potential modifications.
Table 3: Potential Derivatization Reactions of this compound
| Functional Group | Reagent/Condition | Product Type |
| Methyl Ester | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |
| Methyl Ester | Amine (R-NH₂) | Amide |
| Pyridine Nitrogen | Alkyl Halide (R-X) | Quaternary Pyridinium Salt |
| Benzyl Ring | Nitrating agent (HNO₃/H₂SO₄) | Nitro-substituted Benzyl Ring |
| Benzyl Ring | Halogenating agent (e.g., Br₂) | Halogen-substituted Benzyl Ring |
Computational and Theoretical Investigations of Methyl 2 Benzylisonicotinate
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict a wide array of molecular characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It is particularly effective for optimizing molecular geometries and performing energetic analyses. rsc.org For Methyl 2-benzylisonicotinate, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311+G(d,p), would be used to find the molecule's lowest energy conformation. rsc.orgchalcogen.ro
This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The result is an optimized three-dimensional structure representing the most stable arrangement of the atoms in the molecule. From this optimized geometry, key thermodynamic properties such as total energy, enthalpy, and Gibbs free energy can be calculated, providing insights into the compound's stability. chalcogen.ro
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Calculation)
| Geometrical Parameter | Description | Hypothetical Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| C(pyridine)-C(benzyl) | Bond length between the pyridine (B92270) ring and the benzyl (B1604629) group's methylene (B1212753) carbon. | 1.52 Å |
| C(pyridine)-C(ester) | Bond length between the pyridine ring and the carbonyl carbon of the ester. | 1.50 Å |
| C=O | Bond length of the carbonyl group in the methyl ester. | 1.21 Å |
| N(pyridine)-C(benzyl)-C(phenyl) | Bond angle involving the pyridine nitrogen, methylene carbon, and a phenyl carbon. | 110.5° |
| C(pyridine)-C(ester)=O | Bond angle around the carbonyl carbon. | 124.0° |
| Dihedral Angle (Py-CH2-Ph) | Torsional angle defining the rotation of the benzyl group relative to the pyridine ring. | -75.0° |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate and interpret experimental results.
Vibrational Frequencies : Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. chalcogen.ro For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending of bonds, such as the C=O stretch of the ester, C-N stretches within the pyridine ring, and C-H vibrations of the benzyl and methyl groups. Calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm, GIAO) | Assignment |
|---|---|---|---|
| C1 | 165.8 | 166.5 | Ester Carbonyl (C=O) |
| C2 | 150.2 | 151.0 | Pyridine C-N |
| C3 | 148.5 | 149.3 | Pyridine C-N |
| C4 | 138.1 | 138.9 | Phenyl C-ipso (attached to CH₂) |
| C5 | 129.0 | 129.5 | Phenyl C-ortho |
| C6 | 52.5 | 53.1 | Ester Methyl (O-CH₃) |
| C7 | 40.1 | 40.8 | Benzyl Methylene (-CH₂-) |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. numberanalytics.com It is calculated from the total electron density and maps the electrostatic potential onto the molecular surface. uni-muenchen.dewolfram.com The MEP map is color-coded to visualize regions of different potential. researchgate.net
Red/Yellow Regions : Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net
Blue Regions : Indicate positive potential, poor in electrons. These areas are prone to nucleophilic attack. researchgate.net
Green Regions : Indicate neutral or near-zero potential. researchgate.net
For this compound, an MEP analysis would likely show strong negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring due to the presence of lone pair electrons. researchgate.net These sites would be the most probable locations for electrophilic attack or hydrogen bonding interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the molecule. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, chemists can identify the pathways that connect reactants to products. researchgate.net This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:
Identify Transition States : Locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energies : Determine the energy difference between the reactants and the transition state, which is crucial for predicting reaction rates.
Trace the Reaction Path : Use methods like the Intrinsic Reaction Coordinate (IRC) to confirm that a given transition state connects the intended reactants and products. smu.edu
This modeling can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and provide a detailed, atomistic view of bond-breaking and bond-forming processes. nih.govrsc.org
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orglibretexts.org These different arrangements typically have different energies due to factors like steric hindrance and torsional strain. libretexts.org
For this compound, key rotational degrees of freedom include the bond connecting the benzyl group to the pyridine ring and the bonds within the methyl ester group. A conformational analysis would involve:
Systematic Rotational Scan : Rotating specific bonds by small increments (e.g., 10-15 degrees) and calculating the energy at each step.
Generating an Energy Landscape : Plotting the calculated energy versus the dihedral angle(s) to create a potential energy surface. lasalle.edu
Identifying Stable Conformers : Locating the energy minima on this landscape, which correspond to the most stable conformations (rotamers) of the molecule. ethz.ch
This analysis helps in understanding which shapes the molecule is most likely to adopt in solution, which is critical for predicting its reactivity and interactions with other molecules. libretexts.org
In Silico Studies for Structure-Reactivity Correlations
In silico studies encompass a broad range of computational techniques used to correlate a molecule's structure with its chemical reactivity or biological activity. mdpi.com These studies are essential in fields like drug discovery and materials science for screening potential candidates before undertaking expensive experimental synthesis. plos.orgrsc.org
For this compound, in silico studies could be employed to:
Develop Quantitative Structure-Activity Relationships (QSAR) : Correlate computed molecular descriptors (e.g., electronic properties from DFT, shape, hydrophobicity) with experimentally observed reactivity for a series of related compounds.
Perform Molecular Docking : If a biological target is known, molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a protein or enzyme. nih.govsemanticscholar.org The docking score provides an estimate of the binding affinity, helping to identify potentially active compounds. semanticscholar.org
These correlations provide predictive models that can guide the design of new molecules with enhanced or specific reactivity profiles. plos.org
Methyl 2 Benzylisonicotinate As a Synthetic Building Block
Role as a Precursor in Heterocyclic Synthesis (e.g., Piperidines via Reduction)
The most prominent role of methyl 2-benzylisonicotinate in synthetic chemistry is as a direct precursor to substituted piperidines. The piperidine (B6355638) ring is a crucial structural motif found in a vast number of natural products and pharmaceuticals. nih.gov The conversion of the aromatic pyridine (B92270) ring of this compound into a saturated piperidine ring is typically achieved through catalytic hydrogenation.
A key example of this transformation is the reduction of this compound to yield methyl 2-benzylpiperidine-4-carboxylate. This reaction is accomplished via hydrogenation over a platinum(IV) oxide (PtO₂) catalyst in acetic acid. The reaction proceeds under a pressure of 8 bar at room temperature over a period of three days. This process effectively reduces the pyridine ring to a piperidine ring, creating a mixture of cis and trans diastereomers. The generation of these stereoisomers is an important consideration in its synthetic applications.
Table 1: Hydrogenation of this compound
| Reactant | Catalyst | Solvent | Conditions | Product |
| This compound | PtO₂ | Acetic Acid | 8 bar H₂, Room Temp., 3 days | Methyl 2-benzylpiperidine-4-carboxylate |
This reduction highlights the utility of this compound as a building block for accessing the piperidine core, which is a common strategy in medicinal chemistry. General methods for the hydrogenation of functionalized pyridines often employ catalysts like rhodium oxide under mild conditions, which demonstrates the broad applicability of this synthetic approach. rsc.org
Strategies for Diversification and Further Functionalization
Once the piperidine ring has been formed from this compound, the resulting product, methyl 2-benzylpiperidine-4-carboxylate, offers several handles for further chemical modification. While specific literature detailing extensive diversification starting directly from this compound is limited, the reactivity of the resulting structure and related compounds illustrates potential pathways.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. For instance, the closely related N-benzyl-4-piperidinecarboxylic acid methyl ester is hydrolyzed using a sodium hydroxide (B78521) solution to yield N-benzyl-4-piperidinecarboxylic acid. google.com This carboxylic acid can then be used in amide coupling reactions to introduce a wide array of substituents.
N-Debenzylation and N-Acylation: The N-benzyl group on the piperidine nitrogen, which is formed after the reduction of the pyridine, can be removed. Catalytic N-debenzylation is a common strategy, which can be followed by N-acylation to introduce different functional groups onto the nitrogen atom. researchgate.net This sequence allows for significant structural diversification at the piperidine nitrogen.
C-H Functionalization: The 2-benzylpyridine (B1664053) core itself, before reduction, presents opportunities for functionalization. Palladium-catalyzed C-H bond functionalization can be used to introduce substituents. nih.gov For example, 2-benzylpyridine can be oxidized to 2-benzoylpyridine. While not demonstrated specifically on this compound, these methods suggest potential routes for creating analogues.
These strategies showcase the potential for using this compound as a scaffold that can be elaborated into a library of complex piperidine derivatives.
Development of Novel Synthetic Methodologies Utilizing this compound
While this compound is a useful precursor for specific targets like substituted piperidines, a review of available literature does not indicate its use as a central building block in the development of broadly new or named synthetic methodologies. Its utility is primarily as a starting material within established synthetic routes, such as precursor synthesis for medicinal chemistry programs, rather than being the subject of methodology development itself. The development of novel synthetic methods tends to focus on more fundamental transformations or more widely applicable building blocks. rsc.org
Application in Stereoselective Synthesis
The application of this compound in stereoselective synthesis is primarily demonstrated during its reduction to the piperidine form. The hydrogenation of the pyridine ring creates two new stereocenters at positions 2 and 4 of the resulting piperidine ring. The spatial relationship between the benzyl (B1604629) group at C2 and the carboxylate group at C4 can be either cis or trans. The control of this diastereoselectivity is a key aspect of stereoselective synthesis.
The reduction using PtO₂ results in a mixture of these diastereomers. The separation of these isomers or the development of reaction conditions that favor one isomer over the other is a critical step for its use in synthesizing stereochemically pure final products.
While numerous advanced methods exist for the catalytic enantioselective synthesis of piperidines from various pyridine precursors, including chemo-enzymatic dearomatization and rhodium-catalyzed asymmetric carbometalation, specific application of these highly selective methods to this compound is not prominently reported in the scientific literature. nih.govnih.govacs.org However, the inherent diastereoselectivity in the reduction of this compound firmly places it within the context of stereoselective synthesis.
Synthesis and Advanced Characterization of Methyl 2 Benzylisonicotinate Analogues and Derivatives
Rational Design and Synthesis of Structurally Modified Analogues
The systematic modification of the methyl 2-benzylisonicotinate scaffold allows for a deep understanding of how structural changes influence molecular properties. The synthetic strategies generally involve multi-step processes starting from commercially available pyridine (B92270) derivatives.
The ester group of 2-benzylisonicotinates can be readily varied by employing different alcohols during the esterification of the parent isonicotinic acid or through transesterification reactions. For instance, the synthesis of ethyl 2-benzylisonicotinate can be achieved through the catalytic reduction of a precursor like ethyl 2-chloro-6-benzyl isonicotinate (B8489971). google.com This process typically involves hydrogenation in the presence of a palladium catalyst. google.com The synthesis can start from 2-pyridone-6-benzyl-4-carboxylic acid, which is treated with phosphorus oxychloride to yield the chlorinated intermediate. google.com This intermediate is then reduced to afford the final ethyl ester product. google.com
By extending this methodology, a range of alkyl isonicotinates can be prepared by using the corresponding alcohols (e.g., ethanol (B145695), hexanol) in the esterification step. The physical properties of these esters, such as boiling point, vary with the length of the alkyl chain.
| Compound Name | Structure | Synthetic Precursor | Key Reagents | Boiling Point (°C) |
| This compound | 2-Benzylisonicotinic acid | Methanol, Acid catalyst | - | |
| Ethyl 2-benzylisonicotinate | Ethyl 2-chloro-6-benzyl isonicotinate | H₂, Pd catalyst, K₂CO₃ | 187-190 °C / 4 mmHg google.com | |
| Hexyl 2-benzylisonicotinate | 2-Benzylisonicotinic acid | n-Hexanol, Acid catalyst | ~217-219 (for Hexyl 2-methylbutyrate) chemicalbook.com |
Note: Data for Hexyl 2-benzylisonicotinate is estimated based on structurally similar compounds.
The benzyl (B1604629) group is another key site for structural modification. Introducing substituents onto the phenyl ring of the benzyl moiety can significantly alter the electronic and steric properties of the molecule. The synthesis of these analogues often involves the quaternization of pyridine esters with appropriately substituted benzyl bromides. mdpi.com For example, N-benzyl protected quinuclidine (B89598) isonicotinates have been synthesized with meta- and para-bromo or methylbenzyl groups. mdpi.com These reactions are typically carried out by dissolving the ester in a dry solvent like acetone (B3395972) and adding the substituted benzyl bromide, leading to the formation of crystalline quaternary salts after a period at room temperature. mdpi.com
| Parent Scaffold | Benzyl Modification | Example Compound |
| Isonicotinate Ester | 4-tert-Butylbenzyl | 5-((2S,4S)-2-(4-tert-Butylbenzyl)piperidin-4-yl)isoxazol-3(2H)-one google.com |
| Quinuclidinyl Isonicotinate | 3-Methylbenzyl | 3-Isonicotinoyloxy-1-(3-methylbenzyl)quinuclidinium bromide mdpi.com |
| Quinuclidinyl Isonicotinate | 4-Methylbenzyl | 3-Isonicotinoyloxy-1-(4-methylbenzyl)quinuclidinium bromide mdpi.com |
| Quinuclidinyl Isonicotinate | 3-Bromobenzyl | 3-Isonicotinoyloxy-1-(3-bromobenzyl)quinuclidinium bromide mdpi.com |
| Quinuclidinyl Isonicotinate | 4-Bromobenzyl | 3-Isonicotinoyloxy-1-(4-bromobenzyl)quinuclidinium bromide mdpi.com |
Modifications to the pyridine ring itself provide another avenue for creating structural diversity. The pyridine ring is a core component of numerous biologically active compounds, and substitutions can profoundly affect molecular properties. researchgate.netdovepress.com Nucleophilic substitution reactions are common on the pyridine ring due to its relatively electron-deficient nature, often occurring at the 2- or 4-positions. wikipedia.org
For example, the synthesis of ethyl 2-benzylisonicotinate can begin with a chlorinated pyridine precursor, ethyl 2-chloro-6-benzyl isonicotinate, demonstrating the use of a halogen as a leaving group for further modifications or for its removal via reduction. google.com Further refinement of the structure-activity relationship of pyridine derivatives has been achieved by appending methyl groups to various positions on the pyridine ring to enhance potency in certain biological assays. nih.gov
| Modification Type | Position of Substitution | Example Precursor/Analogue |
| Halogenation | 2-position | Ethyl 2-chloro-6-benzyl isonicotinate google.com |
| Alkylation | 4-position | 4-methyl substituted pyridine methanamines nih.gov |
| Carboxylation | 4-position | 2-Pyridone-6-benzyl-4-carboxylic acid google.com |
Comprehensive Spectroscopic Characterization of Analogues
The unambiguous structural elucidation of newly synthesized analogues is essential. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching frequency of the ester carbonyl group (C=O) is a prominent feature in the IR spectra of these compounds. Modifications to the structure, such as the introduction of other functional groups on the benzyl or pyridine rings, will result in corresponding new absorption bands.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula. jcchems.com
| Spectroscopic Technique | Information Obtained | Typical Signals/Features | Reference |
| ¹H NMR | Proton environment, connectivity | Aromatic protons (δ 7-9 ppm), Benzyl CH₂ (δ ~4-5 ppm), Ester alkyl group protons | mdpi.comnih.gov |
| ¹³C NMR | Carbon skeleton | Ester C=O (δ ~160-170 ppm), Pyridine carbons, Benzyl carbons | mdpi.comnih.gov |
| IR Spectroscopy | Functional groups | C=O stretch (ester), C=N stretch (pyridine), C-O stretch (ester) | mdpi.commdpi.com |
| Mass Spectrometry (MS) | Molecular weight, formula | Molecular ion peak [M]+ or [M+H]+ corresponding to the compound's mass | mdpi.comjcchems.com |
Structure-Reactivity Relationships in Derivatized Compounds
Understanding the relationship between the chemical structure of the isonicotinate derivatives and their reactivity is a central theme in medicinal and materials chemistry. nih.gov Modifications to the ester, benzyl, or pyridine moieties can induce significant changes in the electronic distribution and steric profile of the molecule, thereby influencing its reactivity.
The Hammett equation has historically been a cornerstone for quantifying how substituents on an aromatic ring affect reaction rates and equilibria. nih.gov In the context of this compound analogues, placing electron-donating or electron-withdrawing groups on the benzyl ring would alter the electron density on the pyridine nitrogen and the reactivity of the ester carbonyl. For example, an electron-withdrawing group (e.g., nitro, chloro) on the benzyl ring would decrease the basicity of the pyridine nitrogen.
Modern computational methods, such as Density Functional Theory (DFT), provide deeper insights into structure-reactivity relationships. mdpi.com Molecular descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. mdpi.com The HOMO-LUMO energy gap is an index of chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For a series of thionicotinic acid derivatives, a correlation was found between the calculated HOMO-LUMO gap and their vasorelaxant activity, suggesting that more reactive compounds (with lower energy gaps) were more potent. mdpi.com Similar computational studies on isonicotinate derivatives could predict how structural modifications would impact their chemical reactivity in various transformations.
Development of Compound Libraries for Academic Screening
The synthesis of diverse analogues of this compound is a prerequisite for the creation of compound libraries for high-throughput screening (HTS) in academic settings. nih.gov These libraries are systematically organized collections of chemicals used to identify "hit" compounds with desired properties in biological or material science assays. criver.comopenscreen.cz
The development of such a library involves several strategies:
Diversity-Oriented Synthesis: This approach aims to create a wide variety of structures by systematically altering the core scaffold at multiple points (ester, benzyl group, and pyridine ring). The goal is to maximize the coverage of chemical space with a limited number of compounds. nih.govenamine.net
Focused Libraries: These are smaller, more targeted collections of compounds designed around a specific scaffold known to interact with a particular biological target or to possess certain chemical properties. nih.govstanford.edu For example, if an initial screening hit is found, a focused library of closely related analogues would be synthesized to explore the structure-activity relationship (SAR) in detail.
Academic screening libraries are curated to contain compounds with lead-like properties and are typically free of functionalities known to cause issues in assays. nih.gov The compounds are stored and managed under controlled conditions to ensure their integrity over time. openscreen.cz By synthesizing and arraying the various ethyl, hexyl, substituted-benzyl, and ring-modified isonicotinates into a library format, researchers can efficiently screen for molecules with novel applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-benzylisonicotinate, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves esterification of 2-benzylisonicotinic acid using methanol under acid catalysis (e.g., H₂SO₄). To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Characterization should include ¹H/¹³C NMR to confirm ester formation and HPLC (C18 column, acetonitrile/water mobile phase) to verify purity ≥95% .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H NMR for aromatic proton splitting patterns (e.g., isonicotinate ring protons at δ 7.8–8.5 ppm) and benzyl group integration.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 242.1.
- Melting Point : Compare observed mp (e.g., 98–100°C) with literature values to confirm crystallinity .
Q. What solvents and conditions are optimal for storing this compound?
- Methodological Answer : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C. Avoid polar aprotic solvents (e.g., DMSO) due to hygroscopicity; use anhydrous dichloromethane or acetonitrile for long-term stability. Monitor degradation via periodic TLC (silica, UV detection) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR shifts or melting points often arise from residual solvents or polymorphic forms. Solutions include:
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the benzyl group).
- PXRD : Compare experimental X-ray diffraction patterns with simulated data from crystallographic databases (e.g., Cambridge Structural Database).
- Replicate Synthesis : Repeat reactions under anhydrous conditions to exclude solvent interference .
Q. What strategies validate the mechanistic role of this compound in catalytic reactions?
- Methodological Answer : To study reaction mechanisms:
- Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites to probe rate-determining steps.
- DFT Calculations : Use Gaussian or ORCA software to model transition states and compare with experimental activation parameters.
- In Situ IR/Raman Spectroscopy : Monitor intermediate formation (e.g., acyloxy intermediates in ester hydrolysis) .
Q. How do steric and electronic effects of the benzyl group influence this compound’s reactivity?
- Methodological Answer : Conduct comparative studies using analogs (e.g., 2-methyl or 2-fluoro derivatives).
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution).
- X-ray Crystallography : Measure bond angles/distances to quantify steric bulk.
- Cyclic Voltammetry : Assess electronic effects via oxidation/reduction potentials .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing bioactivity data involving this compound?
- Methodological Answer : For IC₅₀/EC₅₀ determinations:
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).
- ANOVA with Tukey’s Test : Compare means across multiple concentrations.
- Cohen’s d : Calculate effect sizes for in vitro vs. in vivo assays .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Use Minitab or JMP to optimize reaction parameters (e.g., temperature, catalyst loading).
- PAT (Process Analytical Technology) : Integrate inline FTIR for real-time monitoring of reaction progress.
- Control Charts : Track impurity profiles (e.g., residual benzyl chloride) across batches .
Tables for Key Data
| Characterization Parameter | Method | Expected Outcome |
|---|---|---|
| Melting Point | DSC | 98–100°C |
| ¹H NMR (CDCl₃) | 500 MHz | δ 8.35 (d, 2H), 7.30 (m, 5H), 4.10 (s, 3H) |
| HPLC Purity | C18, 1.0 mL/min | ≥95% (254 nm) |
| ESI-MS | Positive Mode | m/z 242.1 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
